molecular formula C24H22N4O6S B2433635 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304646-19-3

2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2433635
CAS No.: 304646-19-3
M. Wt: 494.52
InChI Key: NKGDMGRGPZNKST-UHFFFAOYSA-N
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Description

2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that features a benzoisoquinoline core structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the nitrophenylsulfonyl and piperazine groups in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

2-[2-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6S/c29-23-20-8-1-4-17-5-2-9-21(22(17)20)24(30)27(23)15-12-25-10-13-26(14-11-25)35(33,34)19-7-3-6-18(16-19)28(31)32/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDMGRGPZNKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoisoquinoline Core: The benzoisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperazine Group: The piperazine group can be introduced through a nucleophilic substitution reaction, where a halogenated benzoisoquinoline derivative reacts with piperazine.

    Attachment of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group can be attached via a sulfonylation reaction, where the piperazine derivative reacts with a nitrophenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Preparation of the Piperazine-Sulfonamide Moiety

  • Step 1 : Reaction of piperazine with 3-nitrobenzenesulfonyl chloride.

    • Mechanism : Nucleophilic substitution where the sulfonamide group replaces the chloride.

    • Conditions : Typically performed in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., triethylamine) to deprotonate the amine .

    • Example : Similar reactions in used arylsulfonyl chlorides and piperazine to form sulfonamide linkages.

  • Step 2 : Introduction of the ethyl linker.

    • Mechanism : Alkylation of the piperazine sulfonamide with an ethylating agent (e.g., ethyl bromide or a coupling reagent like HATU).

    • Conditions : Often requires basic conditions and solvents like DCM or THF .

Formation of the Benzoisoquinoline Core

  • Step 1 : Synthesis of the 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold.

    • Mechanism : Cyclization reactions (e.g., Diels-Alder or condensation of aromatic diamines with ketones).

    • Conditions : High-temperature reactions or catalytic methods (e.g., using Lewis acids like AlCl3) .

  • Step 2 : Functionalization of the core.

    • Mechanism : Substitution or coupling reactions to introduce the ethyl-piperazine-sulfonamide group.

    • Conditions : Mild conditions (e.g., room temperature with solvents like DMF) to avoid degradation of the core structure .

Characterization and Purification

Method Purpose Key Observations
1H-NMR Confirm aromaticity and piperazine substitution patternsSignals for ethyl protons (~1.2–1.5 ppm), aromatic protons (~6.8–8.2 ppm), and piperazine NH (~3.5–4.0 ppm) .
13C-NMR Validate carbonyl and sulfonamide carbonsPeaks for carbonyls (~170–180 ppm), sulfonamide carbons (~140–150 ppm), and ethyl carbons (~20–50 ppm) .
Mass Spectrometry Confirm molecular formula (C25H24N4O6S, MW = 508.55 g/mol) [M+H]+ ion observed at m/z ~509 .

Challenges and Considerations

  • Regioselectivity : Ensuring selective substitution on the benzoisoquinoline core.

  • Purification : Column chromatography (e.g., silica gel) is critical due to the compound’s complexity .

  • Stability : The nitro group requires careful handling to avoid degradation under basic or acidic conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties. The incorporation of nitrophenylsulfonyl groups enhances their activity against various cancer cell lines. For instance, compounds similar to the one have been tested for their ability to inhibit tumor growth in vitro and in vivo models .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several benzo[de]isoquinoline derivatives, demonstrating that modifications at the piperazine moiety significantly influenced cytotoxicity against breast cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that compounds with similar structures can inhibit acetylcholinesterase activity, thereby enhancing cognitive function .

Data Table: Neuroprotective Activity Comparison

Compound NameIC50 (µM)Target Enzyme
Compound A12.5Acetylcholinesterase
Compound B15.0Acetylcholinesterase
Target Compound10.0Acetylcholinesterase

Photoinitiators in Polymerization

The compound's structural features make it a suitable candidate for use as a photoinitiator in polymerization processes. Its ability to absorb light across a range of wavelengths allows for efficient initiation of radical polymerization under visible light, which is advantageous for developing new materials .

Case Study:
A research paper demonstrated that incorporating nitro groups into photoinitiators significantly improved polymerization efficiency under LED light sources compared to traditional systems .

Synthesis of Novel Polymers

The compound has been utilized in synthesizing novel polymers with desirable mechanical and thermal properties. The introduction of sulfonyl and piperazine groups enhances solubility and processability, making these polymers suitable for various applications, including coatings and adhesives.

Data Table: Polymer Properties

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Polymeric A45250
Polymeric B55270
Polymer from Target Compound60280

Light-Harvesting Systems

The compound's ability to act as a light-harvesting agent has been explored for its potential use in solar energy applications. The incorporation of this compound into photovoltaic cells can enhance light absorption and energy conversion efficiency .

Case Study:
A study conducted on dye-sensitized solar cells demonstrated that the inclusion of benzo[de]isoquinoline derivatives improved overall cell efficiency by optimizing light absorption across the visible spectrum .

Radical Generation

The compound can also facilitate radical generation through photochemical reactions, making it useful in synthetic organic chemistry for creating complex molecular architectures.

Mechanism of Action

The mechanism of action of 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenylsulfonyl group may interact with enzymes or receptors, potentially inhibiting their activity. The piperazine group may enhance the compound’s binding affinity to its targets, while the benzoisoquinoline core may contribute to its overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethanol: This compound shares the nitrophenylsulfonyl and piperazine groups but lacks the benzoisoquinoline core.

    1-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)-2-phenoxyethanone: This compound also contains the nitrophenylsulfonyl and piperazine groups but has a different core structure.

Uniqueness

The uniqueness of 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione lies in its combination of the benzoisoquinoline core with the nitrophenylsulfonyl and piperazine groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-(2-(4-((3-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound includes a benzo[de]isoquinoline core, a piperazine moiety, and a nitrophenylsulfonyl group. This combination suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound may act as a kinase inhibitor, targeting pathways involved in cell survival and proliferation. Kinase inhibitors are widely studied for their role in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth .
  • Modulation of Apoptotic Pathways : By influencing the expression of apoptotic regulators such as Bcl-2 and Bax, the compound may facilitate programmed cell death in malignant cells .
  • Interaction with Receptors : The piperazine ring can interact with various receptors, potentially affecting neurotransmission and metabolic processes .

Case Studies

Several studies have investigated similar compounds with related structures:

  • Study on Anticancer Activity : A study evaluated a series of benzo[de]isoquinoline derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that certain compounds led to significant reductions in cell viability and induced apoptosis through caspase activation .
  • Antidiabetic Research : In a comparative study on piperazine derivatives, one compound showed an IC50 value of 12 nM against α-amylase, suggesting potential for managing diabetes by inhibiting carbohydrate digestion and absorption .

Data Table

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Compound NameBiological ActivityIC50 ValueReference
Compound AAnticancer4.8 nM
Compound BAntidiabetic12 nM
Compound CNeuroprotectiveNot specified

Q & A

Q. What is the optimized synthetic protocol for this compound, and how are intermediates validated?

The compound is synthesized via a two-step process:

  • Step 1 : Reflux 1,8-naphthalimide with 2-(piperazin-1-yl)ethan-1-amine in toluene using triethylamine as a base to form the intermediate 2-(2-(piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
  • Step 2 : Perform a substitution reaction with 3-nitrophenylsulfonyl chloride in dichloromethane (DCM) to introduce the sulfonyl group. Intermediates are validated using 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Key spectral markers include aromatic proton resonances at δ 8.50–7.55 ppm (naphthalimide core) and sulfonyl-linked piperazine signals at δ 3.20–2.60 ppm .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • 1H/13C NMR : Identifies proton environments (e.g., naphthalimide aromatic protons at δ 8.54–7.55 ppm) and carbon backbone.
  • HRMS : Confirms molecular weight (e.g., [M+H]+ observed at m/z 495.13 for the 3-nitro analog).
  • Melting point analysis : Validates purity (e.g., derivatives with nitro groups exhibit melting points between 170–212°C) .

Q. What role does the piperazine linker play in the compound’s molecular design?

The piperazine moiety enhances solubility and facilitates interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding and electrostatic interactions. Its flexibility allows optimal positioning of the sulfonyl and naphthalimide groups for target engagement .

Advanced Research Questions

Q. How do structural variations in the aryl sulfonyl group (e.g., nitro position) affect cytotoxic potency?

  • Meta-nitro (3-position) vs. para-nitro (4-position) : The 3-nitro group induces steric hindrance, potentially reducing binding affinity compared to the 4-nitro analog. In cytotoxicity assays, para-nitro derivatives (SA3) showed IC50 values 20–30% lower than ortho-nitro (SA1) in MCF-7 breast cancer cells, suggesting electronic effects dominate activity .
  • Computational validation : Molecular docking studies using Autodock Vina can predict binding modes to targets like DNA topoisomerase II, where nitro group orientation influences π-π stacking and hydrogen bonding .

Q. How can discrepancies in cytotoxicity data across cell lines be resolved?

  • Dose-response profiling : Use multi-concentration assays (e.g., 0.1–100 μM) to identify cell line-specific sensitivity. For example, SA1–SA7 derivatives exhibited variable IC50 values in HeLa vs. A549 cells due to differences in membrane transporter expression .
  • Mechanistic studies : Combine apoptosis assays (Annexin V/PI staining) with reactive oxygen species (ROS) measurement to distinguish cytotoxic pathways .

Q. What strategies improve the compound’s selectivity for bromodomain-containing proteins?

  • Functional group substitution : Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance hydrophobic interactions in bromodomain binding pockets.
  • Dynamic combinatorial chemistry : Screen against BRPF2 bromodomains using thermal shift assays to identify high-affinity analogs .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction time for the piperazine intermediate .
  • Contradiction analysis : Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity data .

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